2,3,5,6-Tetrafluorophenyl isothiocyanate

Catalog No.
S3703276
CAS No.
207981-49-5
M.F
C7HF4NS
M. Wt
207.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluorophenyl isothiocyanate

CAS Number

207981-49-5

Product Name

2,3,5,6-Tetrafluorophenyl isothiocyanate

IUPAC Name

1,2,4,5-tetrafluoro-3-isothiocyanatobenzene

Molecular Formula

C7HF4NS

Molecular Weight

207.15 g/mol

InChI

InChI=1S/C7HF4NS/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H

InChI Key

QUNNLKBODYSOQL-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)N=C=S)F)F

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N=C=S)F)F

Protein Labeling and Detection

TFPITC is a valuable tool for protein labeling and detection in various biochemical assays. The isothiocyanate group reacts with primary amines (present in the side chains of lysine residues) in proteins to form stable covalent bonds. This labeling allows researchers to:

  • Study protein structure and function: By attaching TFPITC to specific protein sites, scientists can probe protein folding, interactions with other molecules, and activity regulation [].
  • Protein identification and quantification: TFPITC labeling can be coupled with techniques like mass spectrometry for protein identification and determination of their abundance in complex mixtures [].
  • Immunodetection: TFPITC-labeled proteins can be used to generate specific antibodies for subsequent detection using techniques like Western blotting and immunohistochemistry [].

Surface Modification

Due to its reactivity with various functional groups, TFPITC can be used to modify the surfaces of materials like:

  • Biosensors: TFPITC can be used to introduce specific functionalities onto biosensor surfaces, allowing for the detection of target molecules like proteins or DNA [].
  • Nanoparticles: Surface modification with TFPITC can enhance the biocompatibility and targeting capabilities of nanoparticles used for drug delivery or bioimaging applications [].

2,3,5,6-Tetrafluorophenyl isothiocyanate has the molecular formula C₇H₄F₄N₁S and a molecular weight of 207.15 g/mol. It is characterized by the presence of four fluorine atoms attached to a phenyl ring and an isothiocyanate functional group. This compound is known for its unique reactivity due to the electron-withdrawing nature of the fluorine atoms .

Physical Properties:

  • Boiling Point: Approximately 98 °C (at 22 mmHg)
  • Density: 1.5 g/cm³ at 20 °C .

2,3,5,6-Tetrafluorophenyl isothiocyanate exhibits notable biological activities:

  • Cytotoxicity: It has been shown to possess cytotoxic properties against certain cancer cell lines.
  • Potential as a Radiolabeling Agent: The compound serves as a prosthetic group for radiolabeling peptides in Positron Emission Tomography imaging studies. Its fluorinated structure allows for lower renal uptake while maintaining effective tumor targeting properties.

Several methods can be employed to synthesize 2,3,5,6-tetrafluorophenyl isothiocyanate:

  • From Fluorinated Phenols: One common approach involves the reaction of 2,3,5,6-tetrafluorophenol with thiophosgene or other thiocyanate sources.
  • Direct Fluorination Techniques: Advanced fluorination methods can also be applied to introduce fluorine atoms into the phenolic structure prior to forming the isothiocyanate .

The applications of 2,3,5,6-tetrafluorophenyl isothiocyanate span various fields:

  • Proteomics Research: It is utilized for labeling proteins and peptides for analytical purposes.
  • Pharmaceutical Development: The compound's ability to modify biological molecules makes it valuable in drug development and testing.
  • Organic Synthesis: Its reactivity allows it to be used as a building block in synthesizing more complex organic compounds .

Research involving interaction studies has highlighted the reactivity of 2,3,5,6-tetrafluorophenyl isothiocyanate with different nucleophiles. These studies have demonstrated its potential for forming covalent bonds with biomolecules such as proteins and nucleic acids. Such interactions are critical for understanding its role in drug design and development .

2,3,5,6-Tetrafluorophenyl isothiocyanate belongs to a class of fluorinated aromatic isothiocyanates. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-Fluorophenyl isothiocyanateC7H4FNSContains only one fluorine atom; less reactive.
2,5-Difluorophenyl isothiocyanateC7H4F2NSHas two fluorine atoms; different reactivity profile.
Pentafluorophenyl isothiocyanateC6F5NSHighly reactive due to five fluorine atoms; used in more specialized applications.
2,3-Difluorophenyl isothiocyanateC7H4F2NSContains two fluorines; shows moderate reactivity.

Uniqueness of 2,3,5,6-Tetrafluorophenyl Isothiocyanate:
The presence of four fluorine atoms significantly enhances its electrophilic character compared to other similar compounds. This makes it particularly useful in biological applications where selective labeling or modification of biomolecules is required.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Exact Mass

206.97658286 g/mol

Monoisotopic Mass

206.97658286 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-08-20

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